Adiphenine hydrochloride
Overview
Description
Adiphenine hydrochloride, also known as diphenylacetic acid 2-(diethylamino)ethyl ester hydrochloride, is a compound with the molecular formula C20H25NO2.HCl. It is primarily known for its use as a local anesthetic and spasmolytic agent. This compound functions by inhibiting nicotinic acetylcholine receptors, which reduces the frequency of acetylcholine-induced single-channel currents .
Mechanism of Action
Target of Action
Adiphenine hydrochloride primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as a non-competitive inhibitor of the nAChR . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity. Specifically, it has been found to inhibit the α1, α3β4, α4β2, and α4β4 subtypes of the nAChR .
Biochemical Analysis
Biochemical Properties
Adiphenine hydrochloride plays a significant role in biochemical reactions by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChR). It interacts with various enzymes, proteins, and other biomolecules, including α1, α3β4, α4β2, and α4β4 subtypes of nAChR, with IC50 values of 1.9, 1.8, 3.7, and 6.3 µM, respectively . These interactions result in the inhibition of acetylcholine-induced single-channel currents, leading to its antispasmodic and anticonvulsant effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It reduces muscle tone in the gastrointestinal tract, bile duct, gallbladder, bronchi, and bladder . Additionally, it influences cell function by causing mydriasis (pupil dilation), increasing intraocular pressure, and inducing paralysis of accommodation . These effects are mediated through its interaction with nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a non-competitive inhibitor of nicotinic acetylcholine receptors. It binds to these receptors and decreases the frequency of acetylcholine-induced single-channel currents . This inhibition is achieved through different molecular mechanisms, including the reduction of cluster duration and an increase in the decay rate of acetylcholine-induced currents . These interactions result in the compound’s antispasmodic and local anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to reduce muscle tone in various tissues, and its effects can be observed shortly after administration The stability and degradation of this compound over time have not been extensively studied
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces muscle tone and exhibits antispasmodic effects . At higher doses, it may cause toxic or adverse effects, including increased intraocular pressure and paralysis of accommodation
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is known to act as a local anesthetic and reduce acetylcholine-induced single-channel currents, but specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified
Preparation Methods
Adiphenine hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of diphenylacetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Adiphenine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Scientific Research Applications
Adiphenine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is used to study the inhibition of nicotinic acetylcholine receptors.
Medicine: As a local anesthetic and spasmolytic agent, this compound is used in studies related to pain management and muscle relaxation.
Comparison with Similar Compounds
Adiphenine hydrochloride is similar to other compounds that inhibit nicotinic acetylcholine receptors, such as dicycloverine and proadifen. it is unique in its specific binding affinity and inhibitory effects on different nAChR subtypes . Other similar compounds include:
Dicycloverine: Used as an antispasmodic agent, it has a different mechanism of action and binding affinity compared to this compound.
Proadifen: Another local anesthetic that inhibits nAChRs but through different molecular mechanisms.
This compound’s unique properties make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPINBXAWIMZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045880 | |
Record name | Adiphenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50-42-0 | |
Record name | Adiphenine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adiphenine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adiphenine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adiphenine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adiphenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adiphenine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADIPHENINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42B4PDY0AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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